molecular formula C13H18N4O2 B2442996 tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate CAS No. 1131148-25-8

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate

Cat. No.: B2442996
CAS No.: 1131148-25-8
M. Wt: 262.313
InChI Key: SRRNRVDPACOLTC-UHFFFAOYSA-N
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Description

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis

Preparation Methods

The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate typically involves the reaction of benzotriazole with tert-butyl N-methylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the biological context .

Comparison with Similar Compounds

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to other benzotriazole derivatives.

Properties

IUPAC Name

tert-butyl N-(benzotriazol-1-ylmethyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)16(4)9-17-11-8-6-5-7-10(11)14-15-17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRNRVDPACOLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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